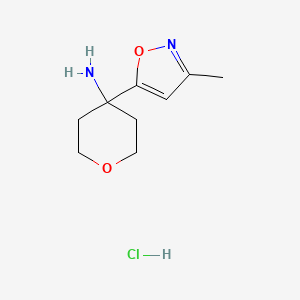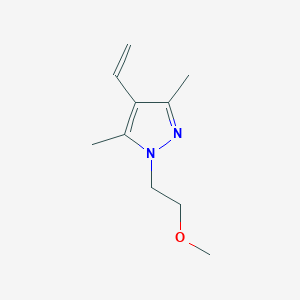![molecular formula C20H15F3N2O2 B2976147 1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 338755-12-7](/img/structure/B2976147.png)
1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15F3N2O2 and its molecular weight is 372.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-Assisted Electrocyclic Reactions
A study demonstrated the use of this compound in metal-assisted electrocyclic reactions, showcasing its potential in synthesizing complex molecular structures, such as cations [Ru(phen)2{5,6-diphenyl-3-(pyridin-2-yl)-1,2,4-triazine}]2+, isolated as hexafluorophosphate salts. This illustrates its role in advancing synthetic methodologies in organic chemistry (P. K. Pal et al., 2000).
Antimicrobial Agents
Another research focus is the compound's role in the development of novel antimicrobial agents. Specifically, derivatives of this compound have been synthesized and tested against various bacterial and fungal strains, revealing significant antimicrobial activity. This positions it as a valuable scaffold for designing new antimicrobials (N. Desai et al., 2017).
Acylation Reactions and Formation of Acyloxyiminium Salts
Research has also explored the acylation of tertiary amides leading to the formation of 1-acyloxyiminium salts and 1-acyloxyenamines. This compound's derivatives participate in these reactions, underlining its versatility in synthetic organic chemistry and potential in creating novel organic compounds (W. Bottomley et al., 1980).
Polymer Science Applications
In the field of materials science, derivatives of this compound have been used to synthesize organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain. These polyimides exhibit good solubility in organic solvents, high glass-transition temperatures, and thermal stability, making them suitable for various applications in high-performance materials (J. Liu et al., 2002).
Heterogeneous Catalysis
The compound's derivatives have been explored as catalysts in heterogeneous catalysis, particularly in Knoevenagel condensation reactions. This illustrates the potential of incorporating such structures into catalytic systems for efficient chemical transformations (Yang Li et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as fluorine atoms are often added to drugs to improve their metabolic stability and enhance their lipophilicity, which can improve bioavailability .
Properties
IUPAC Name |
1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)15-8-4-9-16(12-15)24-18(26)17-10-5-11-25(19(17)27)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODWTJLGCKMZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-6-azaspiro[3.4]octan-7-one](/img/structure/B2976065.png)


![6-[5-[2-(2-Bromophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2976072.png)
![4-isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2976073.png)
![ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2976074.png)

![3,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2976076.png)





